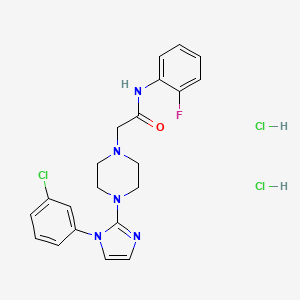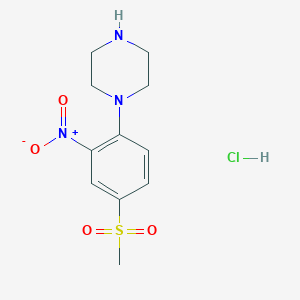![molecular formula C14H14N4OS B2671880 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile CAS No. 1610369-48-6](/img/structure/B2671880.png)
8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile is a synthetic heterocyclic compound. The structure includes a pyrimidine ring fused with a pyridine ring, along with cyclopentyl, methylthio, oxo, and cyano groups. Such complex structures are often designed for pharmaceutical applications, exploring a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: : This can be achieved by condensing 2-aminopyrimidine with ethyl acetoacetate under basic conditions.
Introduction of the Cyclopentyl Group: : This step may involve alkylation reactions where the cyclopentyl moiety is introduced.
Addition of Methylthio Group: : This is often performed using methylthiolating agents in the presence of a base.
Oxidation to Form the Keto Group: : Oxidation reactions using agents like pyridinium chlorochromate (PCC).
Incorporation of the Cyano Group: : Often achieved by reaction with cyanogen bromide or similar reagents.
Industrial Production Methods
Scalability of this compound involves optimizing each step mentioned for yield and purity. Industrial methods also include green chemistry approaches to minimize waste and hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form sulfoxides and sulfones.
Reduction: : Can be reduced to amine derivatives.
Substitution: : Substitution reactions at the methylthio group can yield various analogs.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or organic peroxides.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogenating agents for halogen substitution or alkylating agents.
Major Products
Depending on the reaction, derivatives with sulfoxide, sulfone, or amino groups are formed.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block in synthesizing complex organic molecules and polymers.
Biology
Explored for its antimicrobial and anti-inflammatory properties.
Medicine
Evaluated for potential in treating diseases such as cancer, due to its ability to interact with various biological targets.
Industry
Mecanismo De Acción
The compound exerts effects through interactions with biological macromolecules such as enzymes or receptors. It may inhibit or activate specific pathways, impacting processes like cell division or immune responses.
Comparación Con Compuestos Similares
Compared to structurally similar compounds, 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile might offer unique binding affinities or selectivity for specific targets.
List of Similar Compounds
8-Cyclopentyl-2-(ethylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydroquinazoline-6-carbonitrile
8-Cyclopentyl-2-(methylthio)-7-hydroxyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
Propiedades
IUPAC Name |
8-cyclopentyl-2-methylsulfanyl-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-20-14-16-8-10-6-9(7-15)13(19)18(12(10)17-14)11-4-2-3-5-11/h6,8,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCULUAOGWGVSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=C(C(=O)N(C2=N1)C3CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2671798.png)
![Tert-butyl (1S,5R)-1-ethynyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2671799.png)
![5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2671801.png)

![1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B2671805.png)
![2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2671807.png)
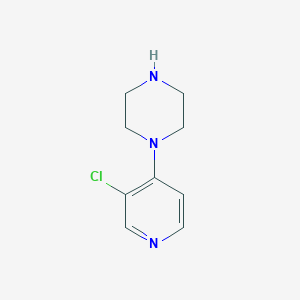
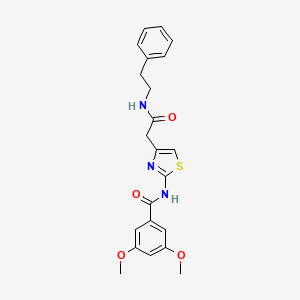
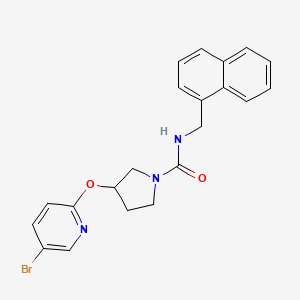
![1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2671811.png)
![2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2671812.png)
![9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2671814.png)
